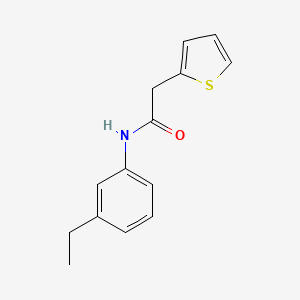
N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide, commonly known as MBT, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MBT belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of MBT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. MBT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. Additionally, MBT has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MBT has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, protection against oxidative stress-induced cell death, and reduction of inflammation in neuronal cells. Additionally, MBT has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MBT in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, MBT is easy to synthesize and can be obtained in high yields. However, one limitation of using MBT in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on MBT. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of MBT. Additionally, further studies are needed to elucidate the mechanism of action of MBT and its potential as a therapeutic agent for various diseases. Finally, research is needed to develop more effective methods for delivering MBT in vivo, such as through the use of nanoparticles or other drug delivery systems.
Synthesemethoden
The synthesis of MBT involves the reaction of 6-methoxybenzothiazole-2-amine and 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields MBT as a white crystalline solid with a molecular weight of 307.34 g/mol.
Wissenschaftliche Forschungsanwendungen
MBT has been studied for its potential as an anticancer agent, as well as for its neuroprotective and anti-inflammatory properties. In vitro studies have shown that MBT inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, MBT has been found to protect against oxidative stress-induced cell death and reduce inflammation in neuronal cells.
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-18-6-2-3-7-8(4-6)19-11(14-7)15-10(17)9-12-5-13-16-9/h2-5H,1H3,(H,12,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLQLXBDITZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5740328.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)
